molecular formula C9H9N3OS B8781888 3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole

3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole

Cat. No.: B8781888
M. Wt: 207.25 g/mol
InChI Key: GJHZFNVGXYFFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole involves the reaction of 3-(3-chloro-1,2,5-thiadiazol-4-yl)pyridine with sodium in n-butanol. The mixture is stirred at 25°C for 18 hours, followed by evaporation and extraction with methylene chloride. The combined organic phases are dried and evaporated to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential antimicrobial properties and can be used in the development of new antibiotics.

    Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Butoxy-1,2,5-thiadiazol-4-yl)pyridine: Similar in structure but with a butoxy group instead of an ethoxy group.

    3-(3-Chloro-1,2,5-thiadiazol-4-yl)pyridine: Contains a chloro group instead of an ethoxy group.

Uniqueness

3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole is unique due to its specific functional groups, which can influence its reactivity and potential applications. The ethoxy group may provide different chemical properties compared to other similar compounds, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

3-ethoxy-4-pyridin-3-yl-1,2,5-thiadiazole

InChI

InChI=1S/C9H9N3OS/c1-2-13-9-8(11-14-12-9)7-4-3-5-10-6-7/h3-6H,2H2,1H3

InChI Key

GJHZFNVGXYFFAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NSN=C1C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of sodium (440 mg, 17 mmol) in ethanol (10 ml) was added 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine (540 mg, 3.3 mmol). The mixture was stirred at 40° C. for 10 h and evaporated. The residue was dissolved in water and extracted with methylene chloride. The combined organic phases were dried and evaporated to yield 520 mg (76%) of the title compound.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of sodium (440 mg, 17 mmol) in ethanol (10 ml) was added 3-(3-chloro-1,2,5-thiadiazol-4-yl)pyridine (540 mg, 3.3 mmol). The mixture was stirred at 40° C. for 10 h and evaporated. The residue was dissolved in water and extracted with methylene chloride. The combined organic phases were dried and evaporated to yield 520 mg (76%) of the title compound.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
76%

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